(R)-3-(Allylthio)-2-aminopropanoic acid hydrochloride
CAS No.: 60114-85-4
Cat. No.: VC21544921
Molecular Formula: C15H24N2O6
Molecular Weight: 328.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60114-85-4 |
|---|---|
| Molecular Formula | C15H24N2O6 |
| Molecular Weight | 328.36 g/mol |
| IUPAC Name | (2R)-2-amino-3-prop-2-enylsulfanylpropanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C6H11NO2S.ClH/c1-2-3-10-4-5(7)6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H/t5-;/m0./s1 |
| Standard InChI Key | WXRGJQZMGGGTSS-SNVBAGLBSA-N |
| Isomeric SMILES | CC(C)C[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C |
| SMILES | C=CCSCC(C(=O)O)N.Cl |
| Canonical SMILES | CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C |
Introduction
Chemical Properties and Structure
(R)-3-(Allylthio)-2-aminopropanoic acid hydrochloride is characterized by specific chemical properties that define its behavior in biological systems. The compound is identified by CAS number 60114-85-4 and possesses a molecular formula of C6H12ClNO2S with a molecular weight of 197.68 g/mol .
The chemical structure features three key functional groups:
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An amino group (-NH2)
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A carboxylic acid group (-COOH)
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A thioether group (-S-)
These functional groups contribute to the compound's reactivity and biological interactions. The stereochemistry of the molecule is specifically defined by the (R) configuration at the alpha carbon, which is critical for its biological activity.
Physical and Chemical Data
The following table presents the key physical and chemical properties of (R)-3-(Allylthio)-2-aminopropanoic acid hydrochloride:
| Property | Value |
|---|---|
| CAS Number | 60114-85-4 |
| Molecular Formula | C6H12ClNO2S |
| Molecular Weight | 197.68 g/mol |
| IUPAC Name | (2R)-2-amino-3-prop-2-enylsulfanylpropanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C6H11NO2S.ClH/c1-2-3-10-4-5(7)6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H/t5-;/m0./s1 |
| Standard InChIKey | WXRGJQZMGGGTSS-SNVBAGLBSA-N |
| SMILES | C=CCSCC(C(=O)O)N.Cl |
The compound exists as a salt form with the hydrochloride group, which enhances its stability and solubility in aqueous solutions .
Biological Activities
(R)-3-(Allylthio)-2-aminopropanoic acid hydrochloride exhibits multiple biological activities that make it valuable for pharmacological applications.
Antioxidant Properties
One of the most significant biological activities of this compound is its antioxidant capacity. It has demonstrated potential in scavenging free radicals, which suggests applications in conditions associated with oxidative stress. This property is particularly important considering the role of oxidative damage in various pathological conditions including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.
Relationship to Garlic Bioactives
As a derivative of S-allyl-L-cysteine (SAC), which is an active component in garlic supplements, (R)-3-(Allylthio)-2-aminopropanoic acid hydrochloride shares some of the biological properties associated with garlic-derived compounds . These garlic compounds have been extensively studied for their potential benefits in cardiovascular health, immune function, and anti-cancer properties.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of (R)-3-(Allylthio)-2-aminopropanoic acid hydrochloride can be understood by examining studies on S-allyl-L-cysteine (SAC), which provides valuable insights into its behavior in biological systems.
Absorption and Bioavailability
Studies conducted in animal models have shown that related compounds like SAC demonstrate excellent absorption with bioavailability exceeding 90% when administered orally. This high bioavailability is a significant advantage for potential therapeutic applications .
Metabolic Pathways
The metabolism of related compounds involves several pathways:
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N-acetylation leading to N-acetyl-S-allyl-L-cysteine (NAc-SAC)
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S-oxidation resulting in S-allyl-L-cysteine sulfoxide (SACS)
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Formation of N-acetyl-S-allyl-L-cysteine sulfoxide (NAc-SACS)
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Conjugation with glutamyl groups forming L-γ-glutamyl-S-allyl-L-cysteine
These metabolic transformations occur primarily in the liver and kidney, where both N-acetylation and deacetylation processes have been observed in S9 fractions of these organs .
Elimination and Half-life
A key characteristic of related compounds is their extensive renal reabsorption, as evidenced by low renal clearance values (<0.01 L/h/kg). This renal reabsorption contributes to the long elimination half-life, which has been observed to reach approximately 12 hours in dogs . The table below summarizes key pharmacokinetic parameters:
| Parameter | Value (Rat) | Value (Dog) |
|---|---|---|
| Bioavailability | >90% | >90% |
| Renal Clearance | <0.01 L/h/kg | <0.01 L/h/kg |
| Elimination Half-life | Shorter than dogs | ~12 hours |
| Primary Metabolism Sites | Liver and kidney | Liver and kidney |
Synthesis and Applications
Synthesis Methods
Although the search results don't provide detailed synthetic routes specifically for (R)-3-(Allylthio)-2-aminopropanoic acid hydrochloride, it is noted that various synthesis methods have been developed, each with different advantages and limitations regarding yield, purity, and environmental impact.
Applications in Research and Development
The compound has applications across multiple fields:
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Pharmacological Research: Its structural features make it valuable for exploring structure-activity relationships in drug development.
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Medicinal Chemistry: The compound serves as an important chemical building block for the development of more complex therapeutic agents .
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Metabolic Studies: It can function as a substrate in metabolic pathway investigations, particularly those involving enzymes that process sulfur-containing amino acids.
Comparison with Similar Compounds
(R)-3-(Allylthio)-2-aminopropanoic acid hydrochloride belongs to a family of sulfur-containing amino acid derivatives. Its relationship to S-allyl-L-cysteine (SAC) is particularly notable, as SAC is recognized as an active component in garlic supplements with various biological activities .
The stereochemistry of the compound is critical for its biological activity. While the (R) isomer has specific properties, the (S) isomer and racemic mixtures would likely exhibit different biological activities and pharmacokinetic profiles.
Research Findings and Future Directions
Current Research Status
Current research on (R)-3-(Allylthio)-2-aminopropanoic acid hydrochloride highlights its potential as a substrate in metabolic pathways, where various enzymes in biological systems facilitate its transformations. The compound's antioxidant properties suggest possible applications in conditions characterized by oxidative stress.
Future Research Directions
Several promising areas for future research include:
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Neurodegenerative Disease Applications: Further investigation into the compound's potential neuroprotective effects through its antioxidant properties could yield valuable insights for conditions such as Alzheimer's and Parkinson's diseases.
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Antimicrobial Applications: Additional studies may reveal potential antimicrobial activities, particularly given the known antimicrobial properties of some garlic-derived compounds.
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Drug Delivery Systems: Research into novel formulations and delivery systems could enhance the compound's bioavailability and targeting to specific tissues.
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Structure-Activity Relationship Studies: Systematic modifications of the basic structure could lead to derivatives with enhanced biological activities or improved pharmacokinetic profiles.
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